6-クロロ-2,3-ビス(ヒドロキシメチル)ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

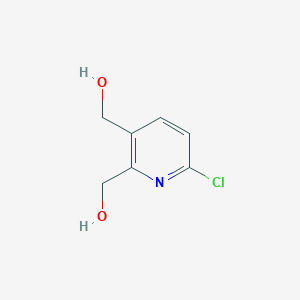

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a chemical compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two hydroxymethyl groups at the 2nd and 3rd positions

科学的研究の応用

6-Chloro-2,3-bis(hydroxymethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and coordination compounds.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals.

作用機序

Target of Action

It is known that this compound is a valuable chemical precursor used for the preparation of metal complexes and catalysts .

Mode of Action

It is known to be used in the synthesis of a variety of pyridine derivatives . It coordinates with metal ions through N-atom to form complexes .

Biochemical Pathways

It is known to be used in the preparation of metal complexes and catalysts, which can influence various biochemical reactions .

Result of Action

Its use in the synthesis of metal complexes and catalysts suggests that it may have significant effects on chemical reactions .

Action Environment

It is known that the compound is stored at refrigerator temperatures, suggesting that temperature may play a role in its stability .

生化学分析

Biochemical Properties

6-Chloro-2,3-bis(hydroxymethyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with metal ions, where it acts as a ligand, coordinating with metal ions through its nitrogen atom. This coordination can form complexes that are crucial in various biochemical pathways. Additionally, 6-Chloro-2,3-bis(hydroxymethyl)pyridine can interact with enzymes involved in redox reactions, potentially influencing their activity and stability .

Cellular Effects

The effects of 6-Chloro-2,3-bis(hydroxymethyl)pyridine on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Chloro-2,3-bis(hydroxymethyl)pyridine can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact various cellular functions, including cell growth, differentiation, and apoptosis . Furthermore, the compound’s interaction with transcription factors can lead to changes in gene expression, affecting the production of essential proteins and enzymes .

Molecular Mechanism

At the molecular level, 6-Chloro-2,3-bis(hydroxymethyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, 6-Chloro-2,3-bis(hydroxymethyl)pyridine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-2,3-bis(hydroxymethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-2,3-bis(hydroxymethyl)pyridine is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cells can vary depending on the duration of exposure. Short-term exposure may lead to immediate changes in cellular signaling and metabolism, while long-term exposure can result in more profound alterations in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of 6-Chloro-2,3-bis(hydroxymethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

6-Chloro-2,3-bis(hydroxymethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. One of the primary pathways involves its oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes .

Transport and Distribution

The transport and distribution of 6-Chloro-2,3-bis(hydroxymethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in various cellular compartments . For instance, certain membrane transporters can actively transport 6-Chloro-2,3-bis(hydroxymethyl)pyridine into cells, while binding proteins can sequester it in specific organelles . This distribution pattern is crucial for the compound’s biochemical activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is essential for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect metabolic processes and energy production . The precise localization of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is determined by its interactions with cellular machinery and regulatory proteins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine typically involves the chlorination of 2,3-bis(hydroxymethyl)pyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the 6th position.

Industrial Production Methods: Industrial production of 6-Chloro-2,3-bis(hydroxymethyl)pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: 6-Chloro-2,3-bis(hydroxymethyl)pyridine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 6-chloro-2,3-dimethylpyridine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: 6-Chloro-2,3-pyridinedicarboxylic acid.

Reduction: 6-Chloro-2,3-dimethylpyridine.

Substitution: 6-Amino-2,3-bis(hydroxymethyl)pyridine.

類似化合物との比較

2,6-Bis(chloromethyl)pyridine: Similar in structure but with chloromethyl groups instead of hydroxymethyl groups.

2,3-Dihydroxymethylpyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness: 6-Chloro-2,3-bis(hydroxymethyl)pyridine is unique due to the presence of both a chlorine atom and hydroxymethyl groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research.

This detailed overview provides a comprehensive understanding of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a halogenated pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and its significance in scientific research.

Chemical Structure and Properties

The molecular formula of 6-Chloro-2,3-bis(hydroxymethyl)pyridine is C₇H₈ClN₁O₂, with a molecular weight of approximately 173.6 g/mol. The compound features hydroxymethyl groups at the 2 and 3 positions and a chlorine atom at the 6 position, which significantly influences its reactivity and biological activity.

6-Chloro-2,3-bis(hydroxymethyl)pyridine interacts with various biomolecules, including enzymes and metal ions. It serves as a ligand that can coordinate with metal ions through its nitrogen atom, forming complexes essential for several biochemical pathways. This coordination enhances the compound's role in modulating enzyme activities, particularly those involved in redox reactions.

Cellular Effects

The compound exhibits profound effects on cellular processes:

- Cell Signaling : It modulates specific kinases, altering the phosphorylation states of signaling proteins, which can impact cell growth, differentiation, and apoptosis.

- Gene Expression : By influencing transcription factors and other regulatory proteins, it affects gene expression patterns within cells.

- Metabolism : Its interaction with metabolic pathways can lead to changes in cellular metabolism, potentially promoting or inhibiting various metabolic processes.

The biological activity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to reduced metabolic activity in target cells.

- Redox Activity : Its capacity to participate in redox reactions contributes to its cytotoxic effects against various cancer cell lines .

Applications in Scientific Research

6-Chloro-2,3-bis(hydroxymethyl)pyridine is utilized across various fields:

- Chemistry : It serves as a building block for synthesizing more complex pyridine derivatives and coordination compounds.

- Biology : The compound is employed in enzyme inhibition studies and as a ligand in biochemical assays.

- Industry : Its applications extend to the production of specialty chemicals and as a precursor for agrochemicals.

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-Chloro-2,3-bis(hydroxymethyl)pyridine, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,6-Bis(hydroxymethyl)pyridine | Two hydroxymethyl groups | Lacks chlorine; primarily used as a building block |

| 4-Chloro-2-hydroxymethylpyridine | One hydroxymethyl group; one chlorine | Different substitution pattern; varied reactivity |

| 3-Hydroxy-4-chloromethylpyridine | Hydroxymethyl at position 3; chlorine | Exhibits different biological activity compared to others |

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 6-Chloro-2,3-bis(hydroxymethyl)pyridine:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Enzyme Interaction Studies : Investigations into its interaction with specific enzymes have revealed that it can inhibit key metabolic pathways, making it a candidate for drug development targeting metabolic diseases.

特性

IUPAC Name |

[6-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURNCCDRERCCJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。